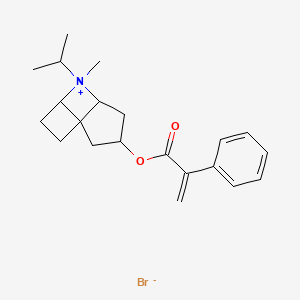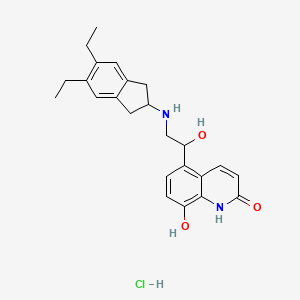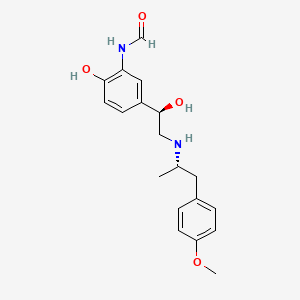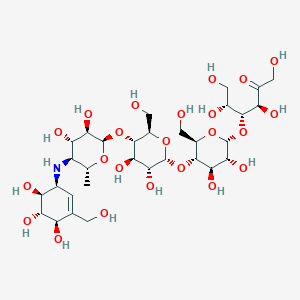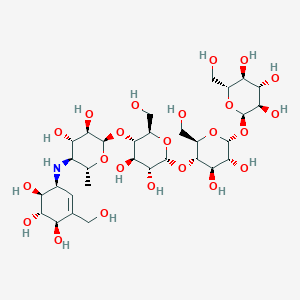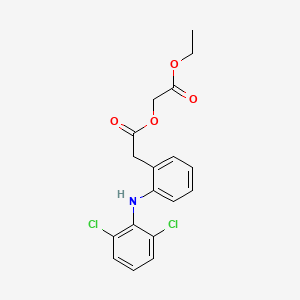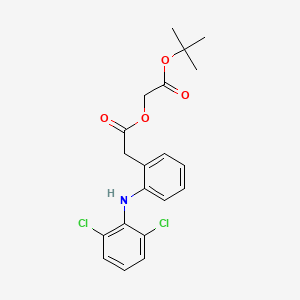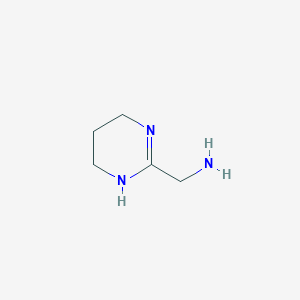
Avanafil Impurity 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avanafil Impurity 13 is an impurity of Avanafil, a medication prescribed for treating erectile dysfunction . It has a molecular formula of C5H11N3 and a molecular weight of 113.16 . The IUPAC name for Avanafil Impurity 13 is 1,4,5,6-tetrahydropyrimidin-2-ylmethanamine .
Synthesis Analysis
The synthesis of Avanafil Impurity 13 has been reported in several studies . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis
The molecular structure of Avanafil Impurity 13 was inferred from LC-MS studies and confirmed by synthesis . The structures of the impurities were confirmed by spectroscopic characterization such as NMR and mass spectrometry .Chemical Reactions Analysis
The synthesis of Avanafil Impurity 13 involves various chemical reactions. The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Applications De Recherche Scientifique
Identification and Characterization
Research has led to the identification and characterization of process-related impurities in Avanafil, including Avanafil Impurity 13. Zhao et al. (2022) developed a gradient ultra-high performance liquid chromatography (UPLC) method to detect such impurities in laboratory batches. Their work provided insights into the structure of these impurities through synthesis and spectroscopic methods like NMR and mass spectrometry, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing (Zhao et al., 2022).
Analytical Method Development
Kumar et al. (2017) focused on understanding Avanafil's degradation behavior under various conditions and developed a stability-indicating high-performance liquid chromatography (HPLC) method for determining degradation products alongside process-related impurities. This method aids in ensuring the drug's stability and compliance with regulatory standards (Kumar et al., 2017).
Advanced Drug Delivery Systems
Research has also explored the formulation of Avanafil into advanced delivery systems to overcome challenges related to its solubility and bioavailability. Kurakula et al. (2016) developed solid lipid nanoparticles (SLNs) for Avanafil's transdermal delivery, showing enhanced solubility and bioavailability. This innovative approach suggests alternative administration routes for Avanafil, potentially improving patient compliance and therapeutic outcomes (Kurakula et al., 2016).
Transdermal and Invasomal Films
Ahmed and Badr-Eldin (2019) developed optimized nanosized Avanafil invasomes to enhance transdermal delivery. Their work provided insights into formulation factors affecting vesicle size and entrapment efficiency, leading to enhanced bioavailability through skin permeation. This research underscores the potential of transdermal films in offering a more effective delivery mechanism for Avanafil (Ahmed & Badr-Eldin, 2019).
Neuroprotective Applications
Exploring Avanafil's applications beyond erectile dysfunction, Kurakula et al. (2021) investigated Avanafil nanocomplexes utilizing antioxidants for a neuroprotective effect on PC12 cells. Their study highlighted the potential of Avanafil in treating diabetic neuropathy, demonstrating the drug's versatility and the importance of innovative formulation techniques in enhancing its therapeutic profile (Kurakula et al., 2021).
Mécanisme D'action
Target of Action
Vanafil Related Compound 1, also known as Avanafil Impurity 13, is a derivative of Avanafil . Avanafil is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of Avanafil and its related compounds. This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule in cells .
Mode of Action
Avanafil and its related compounds, including Vanafil Related Compound 1, work by inhibiting the PDE5 enzyme . This inhibition prevents the degradation of cGMP in the corpus cavernosum located around the penis . The increased levels of cGMP lead to vasodilation, resulting in an increased blood flow in the penis . This mechanism of action takes place once nitric oxide is released, in association with sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by Avanafil and its related compounds is the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation and an increased blood flow in the penis .
Result of Action
The result of the action of Avanafil and its related compounds is the facilitation of the attainment of a sexually functional erection in men with erectile dysfunction . This is achieved through the increased blood flow in the penis caused by the vasodilation effect of the increased levels of cGMP .
Action Environment
The action, efficacy, and stability of Avanafil and its related compounds can be influenced by various environmental factors. For instance, the absorption rate of Avanafil decreases when taken with a high-fat diet, and the time to reach maximum plasma concentration is extended . Furthermore, the presence of certain liver enzymes, specifically CYP3A4 and CYP2C9, is crucial for the metabolism of Avanafil .
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVINLJQAYNAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


